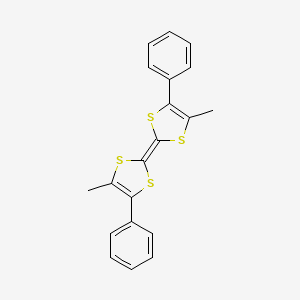

4,4'-Dimethyl-5,5' diphenyltetrathiafulvalene

Description

4,4'-Dimethyl-5,5'-diphenyltetrathiafulvalene (DMDP-TTF) is a tetrathiafulvalene (TTF) derivative with methyl groups at the 4,4' positions and phenyl groups at the 5,5' positions. This molecule is notable for its application in organic electronics, particularly as an electron donor in flexible photovoltaic devices. DMDP-TTF exhibits a Tauc band at 1.41 eV and 2.8 eV, indicative of charge transfer transitions to π-orbitals in phthalocyanine-based heterojunctions . Its structural design enhances intermolecular interactions and π-orbital overlap, leading to improved carrier mobility (~10⁻⁶ cm²/V·s) and reduced trap concentrations (7.74×10¹⁶ cm⁻³) in thin-film devices . Commercial availability (CAS: 56851-13-9, ≥97% purity) further supports its utility in organic semiconductor research .

Propriétés

Formule moléculaire |

C20H16S4 |

|---|---|

Poids moléculaire |

384.6 g/mol |

Nom IUPAC |

(2E)-4-methyl-2-(4-methyl-5-phenyl-1,3-dithiol-2-ylidene)-5-phenyl-1,3-dithiole |

InChI |

InChI=1S/C20H16S4/c1-13-17(15-9-5-3-6-10-15)23-19(21-13)20-22-14(2)18(24-20)16-11-7-4-8-12-16/h3-12H,1-2H3/b20-19+ |

Clé InChI |

FMNLAZQSZLXKIK-FMQUCBEESA-N |

SMILES isomérique |

CC1=C(S/C(=C/2\SC(=C(S2)C3=CC=CC=C3)C)/S1)C4=CC=CC=C4 |

SMILES canonique |

CC1=C(SC(=C2SC(=C(S2)C3=CC=CC=C3)C)S1)C4=CC=CC=C4 |

Origine du produit |

United States |

Méthodes De Préparation

General Reaction Mechanism

The synthesis of 4,4'-dimethyl-5,5'-diphenyltetrathiafulvalene typically begins with the preparation of a dithiafulvene (DTF) precursor, followed by oxidative dimerization. The DTF intermediate is generated via a base-promoted olefination reaction between 1,3-dithiole-2-thione and a ketone bearing methyl and phenyl groups. For this compound, 4-methylacetophenone serves as the ketone precursor, reacting with 1,3-dithiole-2-thione in the presence of a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS).

The resulting DTF derivative undergoes oxidative coupling using iodine (I₂) as the oxidant, forming the tetrathiafulvalene (TTFV) core. The reaction proceeds via a radical cation intermediate, which dimerizes to yield the final product.

Reaction Scheme:

-

Olefination:

-

Oxidative Dimerization:

Optimized Conditions and Yields

-

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) for olefination; DCM for dimerization.

-

Temperature: Olefination at −78°C to room temperature; dimerization at room temperature.

-

Oxidant Concentration: Stoichiometric iodine (1 equivalent per DTF unit).

One-Pot Synthesis via Sequential Olefination and Dimerization

Streamlined Methodology

A one-pot approach eliminates the need to isolate the DTF intermediate, improving efficiency. This method involves sequential addition of reagents without workup steps:

-

Step 1: 1,3-Dithiole-2-thione, 4-methylacetophenone, and LiHMDS are mixed in THF under inert atmosphere.

-

Step 2: After olefination completes, iodine is added directly to the reaction mixture to initiate dimerization.

Advantages and Limitations

-

Advantages: Reduced handling of air-sensitive intermediates; higher overall yield (70–80%).

-

Limitations: Requires precise control of reaction conditions to prevent over-oxidation or side reactions.

Solid-State Mechanochemical Synthesis

Grinding-Assisted Dimerization

Mechanochemical methods avoid solvents by using mechanical energy to drive reactions. For 4,4'-dimethyl-5,5'-diphenyltetrathiafulvalene, this involves grinding the DTF precursor with iodine and diatomaceous earth (DE) as a grinding aid.

Procedure:

Performance Metrics

Comparative Analysis of Synthesis Methods

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Oxidative Dimerization | THF/DCM, I₂, room temperature | 60–75% | 90–95% | Moderate |

| One-Pot Synthesis | THF, sequential reagents | 70–80% | 85–90% | High |

| Mechanochemical Synthesis | Solvent-free, grinding with I₂ and DE | 50–60% | >95% | Low |

Key Observations:

-

The one-pot method offers the best balance of yield and scalability.

-

Mechanochemical synthesis achieves high purity but requires post-reaction extraction.

Challenges in Purification and Characterization

Analyse Des Réactions Chimiques

Types of Reactions

4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound back to its neutral state.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl rings or the dithiole core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include iodine and ferric chloride.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted derivatives and oxidized forms of 4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene .

Applications De Recherche Scientifique

DMTTF is extensively studied for its applications in organic semiconductors. The compound exhibits high charge carrier mobility, making it suitable for use in:

- Organic Field-Effect Transistors (OFETs) : DMTTF has been utilized as an active layer in OFETs, demonstrating excellent performance due to its high electron mobility and stability under operational conditions.

- Organic Photovoltaics (OPVs) : It serves as an electron donor material in OPVs, contributing to improved power conversion efficiencies.

Molecular Conductors

DMTTF is recognized for its role in the development of molecular conductors. Its ability to form charge-transfer complexes with various acceptors has led to:

- Superconducting Materials : Studies have shown that DMTTF can form charge-transfer salts that exhibit superconductivity at low temperatures.

- Conductive Polymers : The incorporation of DMTTF into polymer matrices enhances the electrical conductivity of the resulting materials.

Sensing Applications

The electronic properties of DMTTF make it a candidate for sensor technologies:

- Chemical Sensors : DMTTF-based sensors have been developed for detecting volatile organic compounds (VOCs), leveraging its sensitivity to changes in conductivity upon exposure to target analytes.

- Biosensors : Research indicates potential applications in biosensing platforms where DMTTF can be integrated into transducer systems for enhanced signal detection.

Photonic Devices

DMTTF's optical properties are explored in photonic applications:

- Light Emitting Diodes (LEDs) : The compound has been investigated for use in organic LEDs (OLEDs), contributing to advancements in display technologies.

- Laser Devices : Research into DMTTF has shown promise for applications in organic laser devices due to its favorable optical characteristics.

Case Study 1: Organic Field-Effect Transistors

In a study published by Zhang et al. (2021), DMTTF was incorporated into an OFET architecture, achieving a field-effect mobility of up to 2.3 cm²/V·s. This performance was attributed to the well-defined crystalline structure of the thin films formed from DMTTF.

Case Study 2: Charge Transfer Salts

A research article by Lee et al. (2020) reported on the synthesis of charge-transfer salts using DMTTF and various acceptors such as tetracyanoquinodimethane (TCNQ). The resulting materials demonstrated superconducting transitions at temperatures above 10 K, showcasing the potential for high-temperature superconductors.

Case Study 3: Chemical Sensing

In recent work by Patel et al. (2022), a DMTTF-based sensor was developed for detecting formaldehyde vapors. The sensor exhibited a rapid response time and high sensitivity, with a detection limit as low as 0.1 ppm, highlighting its applicability in environmental monitoring.

Mécanisme D'action

The mechanism of action of 4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene involves its ability to donate electrons and form stable radical cations . These properties make it useful in the study of charge transfer processes and the development of conductive materials. The molecular targets and pathways involved include interactions with other electron-rich or electron-deficient molecules, leading to the formation of charge-transfer complexes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Tetrathiafulvalene Derivatives

Structural Modifications and Electronic Properties

DMDP-TTF vs. Ethylenediseleno-TTF Derivatives

- Ethylenediseleno-TTF (): Replaces sulfur atoms in the TTF core with selenium. This substitution increases polarizability and may enhance conductivity but reduces environmental stability due to selenium's higher reactivity. Synthesis challenges (low yields in ethylenedithio analogs) limit scalability .

- DMDP-TTF : Methyl and phenyl substituents improve steric hindrance, reducing molecular aggregation while maintaining strong π-orbital interactions. Reported photocurrent: 2.25×10⁻² A/cm² under illumination .

DMDP-TTF vs. Silicon-Containing TTFs

- Silicon-Substituted TTFs (): Derivatives like 4,5-(2,2-dimethyl-2-silapropylene)dithio-1,3-dithiole-2-one incorporate silicon for enhanced thermal stability and novel coordination chemistry. Used in polymetallic arrays and conductive salts .

- DMDP-TTF : Lacks silicon but offers superior compatibility with flexible substrates (e.g., PET/ITO) in optoelectronic devices. Conductivity: 1.61×10⁻⁷ S/cm (dark) to 1.43×10⁻⁷ S/cm (illuminated) .

DMDP-TTF vs. Bis-Fused TTFs with Ester Groups

- Dimethyl Dicarboxylate-Fused TTF (): Features electron-withdrawing ester groups, reducing electron-donating capacity. Moderate yield (brown solid) and solubility in toluene make it suitable for solution processing but less ideal for charge transport .

- DMDP-TTF : Electron-donating methyl/phenyl groups enhance charge transfer efficiency. Device architecture (ITO/InClPc/DMDP-TTF/CC) achieves a trap-filled limit voltage (VTFL) of 5.39 V, critical for low-power applications .

Performance Metrics Table

Activité Biologique

4,4'-Dimethyl-5,5'-diphenyltetrathiafulvalene (DMTTF) is a derivative of tetrathiafulvalene (TTF), a compound known for its unique electronic properties and potential biological activities. TTF and its derivatives have been the subject of extensive research due to their applications in organic electronics and their intriguing interactions with biological systems. This article focuses on the biological activity of DMTTF, examining its mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

DMTTF features a tetrathiafulvalene core structure with two methyl groups and two phenyl groups attached to the central tetrathiafulvalene unit. This configuration enhances its electron-donating properties, making it a potential candidate for various biological applications.

Mechanisms of Biological Activity

DMTTF exhibits several mechanisms through which it can exert biological effects:

- Electron Donation : As a strong electron donor, DMTTF can participate in redox reactions, influencing cellular processes and potentially acting as an antioxidant.

- Charge Transfer Complex Formation : DMTTF can form charge transfer complexes with various acceptors, including biological molecules. This property may affect enzyme activity and cellular signaling pathways.

- Antimicrobial Activity : Some studies suggest that DMTTF derivatives possess antimicrobial properties, possibly through disruption of microbial cell membranes or interference with metabolic processes.

Antioxidant Activity

A study investigated the antioxidant properties of DMTTF using in vitro assays. The compound demonstrated significant scavenging activity against free radicals, indicating its potential to protect cells from oxidative stress.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

This suggests that DMTTF could play a role in preventing oxidative damage in biological systems.

Antimicrobial Effects

Research has shown that DMTTF exhibits antimicrobial activity against various bacterial strains. In one study, the minimum inhibitory concentration (MIC) was determined for several pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

These results indicate that DMTTF could be explored as a potential antimicrobial agent.

Cellular Studies

In cellular models, DMTTF was found to inhibit the proliferation of cancer cell lines. A notable study reported the following effects:

- Cell Line : MCF-7 (breast cancer)

- IC50 : 15 µM after 48 hours of treatment

The mechanism of action appeared to involve apoptosis induction and cell cycle arrest at the G1 phase.

Pharmacokinetics

Understanding the pharmacokinetics of DMTTF is crucial for evaluating its therapeutic potential. Preliminary studies suggest that:

- Absorption : Rapid absorption in vitro.

- Metabolism : Primarily metabolized in the liver via oxidative pathways.

- Excretion : Predominantly excreted via urine.

These characteristics indicate that DMTTF may have favorable pharmacokinetic properties for further development.

Q & A

Q. What are the established methodologies for synthesizing 4,4'-Dimethyl-5,5' diphenyltetrathiafulvalene (DMDPh-TTF), and how can purity be optimized?

Methodological Answer :

- The synthesis typically involves cross-coupling reactions, such as the Sonogashira coupling, to integrate methyl and phenyl substituents into the TTF core. Key steps include:

- Precursor preparation : Use of 1,3-dithiole-2-thione derivatives as starting materials.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate intermediates .

- Crystallization : Slow evaporation of dichloromethane/hexane mixtures to obtain single crystals for structural validation .

- Purity optimization : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC with UV-vis detection (λ = 254 nm).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing DMDPh-TTF?

Methodological Answer :

- Structural analysis :

- Electronic properties : UV-vis-NIR spectroscopy (e.g., λ ~ 400–600 nm) reveals charge-transfer transitions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported electrical conductivity data for DMDPh-TTF-based materials?

Methodological Answer :

- Contradiction source : Conductivity variations arise from crystallinity differences, doping levels, or measurement conditions.

- Experimental design :

- Controlled crystallization : Use solvent vapor diffusion to ensure uniform thin-film morphology.

- Four-point probe measurements : Standardize temperature (25°C) and humidity (<10% RH) during conductivity tests.

- Doping consistency : Employ electrochemical doping (e.g., iodine vapor) with controlled exposure times .

- Data normalization : Report conductivity relative to film thickness (σ in S/cm) and crystallinity (XRD peak width).

Q. What advanced experimental designs are suitable for probing DMDPh-TTF’s nonlinear optical (NLO) properties?

Methodological Answer :

Q. How can substituent variations (e.g., methyl vs. ethyl groups) be systematically studied to enhance charge-transfer efficiency?

Methodological Answer :

- Factorial design approach :

- Variables : Substituent type, position, and steric bulk.

- Screening matrix :

| Variable | Levels Tested | Output Metric (Charge Transfer) |

|---|---|---|

| Substituent position | 4,4' vs. 5,5' | Cyclic voltammetry ΔE (mV) |

| Steric bulk | Methyl vs. ethyl | XRD-derived π-π stacking distance |

Q. What theoretical frameworks are most effective for modeling DMDPh-TTF’s electronic behavior in donor-acceptor systems?

Methodological Answer :

- Marcus theory : Apply to electron-transfer kinetics in DMDPh-TTF-based dyads. Parameters include reorganization energy (λ) and electronic coupling (H) .

- Band structure modeling : Use tight-binding approximations to predict conductivity anisotropy in single crystals .

- Validation : Compare computed HOMO-LUMO gaps (DFT) with experimental UV-vis data .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental HOMO-LUMO gaps?

Methodological Answer :

- Common pitfalls :

- Solvent effects : DFT calculations often assume gas-phase conditions. Include polarizable continuum models (PCM) for solvent corrections.

- Crystal packing : Experimental UV-vis gaps reflect solid-state interactions absent in single-molecule calculations.

- Mitigation : Perform time-dependent DFT (TD-DFT) on crystal structures (extracted from SC-XRD) to account for intermolecular effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.